molecular formula C18H21NO4 B12697924 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester CAS No. 121409-68-5

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester

Cat. No.: B12697924
CAS No.: 121409-68-5
M. Wt: 315.4 g/mol
InChI Key: CXTDYHPBVWCVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound known for its unique structure and properties It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The aromatic ring of the pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Bromine, nitric acid; room temperature or elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrole-2,3-dicarboxylic acid, dimethyl ester
  • 1H-Pyrrole-3,4-dicarboxylic acid, 1-methyl-2-phenyl-, dimethyl ester
  • 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-, dimethyl ester

Uniqueness

1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-, dimethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

121409-68-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

dimethyl 2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C18H21NO4/c1-5-19-12(2)15(17(20)22-3)16(18(21)23-4)14(19)11-13-9-7-6-8-10-13/h6-10H,5,11H2,1-4H3

InChI Key

CXTDYHPBVWCVAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.